Broad-Spectrum Anticonvulsant Efficacy in Electroshock and Pentylenetetrazole Seizure Models
Suclofenide demonstrates potent anticonvulsant activity against both electroshock-induced and pentylenetetrazole (PTZ)-induced convulsions in mice [1]. This dual efficacy in both maximal electroshock (MES) and chemical (PTZ) seizure models distinguishes Suclofenide from certain succinimide analogs that may exhibit more restricted spectrum activity, providing a broader preclinical profile for anticonvulsant screening applications [2].
| Evidence Dimension | Anticonvulsant spectrum (seizure model coverage) |
|---|---|
| Target Compound Data | Active in both electroshock and pentylenetetrazole seizure models |
| Comparator Or Baseline | Some succinimide anticonvulsants (e.g., ethosuximide) are selectively active against PTZ-induced seizures with limited MES efficacy (class-level reference) |
| Quantified Difference | Broad-spectrum activity across two mechanistically distinct seizure induction paradigms |
| Conditions | Mouse preclinical seizure models (electroshock-induced and pentylenetetrazole-induced convulsions) |
Why This Matters
A compound active in both MES and PTZ models provides a more comprehensive screening tool for anticonvulsant discovery programs compared to analogs with restricted spectrum activity.
- [1] NCATS Inxight Drugs. Suclofenide Substance Summary. UNII: 3V0537Z59Q. National Center for Advancing Translational Sciences. View Source
- [2] Mikes F, Boshart G, Ganz AJ, Waser PG. Pharmacology of 3-chloro-4-(phenylsuccinimido)-benzenesulfonamide. Arzneimittelforschung. 1977;27(10):1942. View Source
